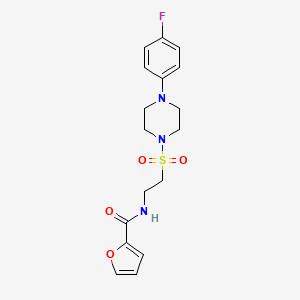

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Beschreibung

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl chain, and a furan-2-carboxamide moiety. The compound’s synthesis typically involves multi-step reactions, including sulfonylation and amidation, with purification via column chromatography and characterization by NMR and mass spectrometry .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRVWUHOCMCGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. They are also involved in chemotherapy.

Mode of Action

The compound interacts with its targets, the ENTs, and inhibits their function. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Result of Action

The inhibition of ENTs by this compound can lead to changes in cell proliferation and apoptosis. This could potentially have therapeutic applications in conditions such as cancer.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the activity of ENT1 is increased in an acidic environment. Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

Biologische Aktivität

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structural complexity, characterized by the presence of a sulfonyl group, a piperazine ring, and a furan moiety, suggests potential pharmacological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is , with a molecular weight of 445.5 g/mol. The structure includes:

- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.

- Piperazine ring : Enhances binding affinity to various receptors.

- Sulfonyl group : Improves solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound's mechanism involves inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production, demonstrating bactericidal action against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been reported to inhibit biofilm formation in Candida species, which is critical for pathogenicity:

| Fungal Strain | MIC (μM) | Biofilm Inhibition Concentration (MBIC) |

|---|---|---|

| Candida albicans | 50.0 | 31.108 - 62.216 |

This suggests its potential use in treating fungal infections resistant to conventional therapies .

The biological activity of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can be attributed to its ability to bind selectively to specific receptors or enzymes involved in disease processes. The sulfonyl group enhances its binding affinity, while the furan and piperazine components contribute to its specificity towards biological targets .

Case Studies

Several studies have evaluated the efficacy of this compound in various settings:

- In vitro Studies : A study demonstrated that derivatives of this compound were effective inhibitors with IC50 values indicating low micromolar concentrations required for enzyme activity loss . This highlights the potential for developing new therapeutic agents based on its structure.

- Biofilm Formation Inhibition : Research has indicated that N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide effectively disrupts biofilm formation in both planktonic and sessile forms of bacteria, showcasing its dual action against microbial infections .

- Quorum Sensing Inhibition : The compound has also been shown to inhibit quorum sensing mechanisms in bacterial populations, further supporting its role as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperazine-Based Sulfonamides and Carboxamides

Compound 6 Series ():

A series of piperazine derivatives (e.g., 6d, 6i, 6j) share structural similarities with the target compound, featuring benzhydryl or bis(4-fluorophenyl)methyl groups attached to the piperazine ring. Key distinctions include:

- Substituent Variations : The target compound employs a sulfonylethyl-furan carboxamide side chain, whereas analogs like 6k and 6l use sulfamoylbenzenesulfonamide groups.

- Synthetic Yields : The 6-series compounds were synthesized with yields ranging from 45% to 85%, comparable to typical yields for multi-step piperazine derivatives.

- Physical Properties : Melting points for the 6-series (132–230°C) suggest higher crystallinity than the target compound, which lacks reported data .

N-{2-[4-(4-Fluorophenyl)piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydrobenzodioxine-6-sulfonamide (): This analog replaces the furan carboxamide with a dihydrobenzodioxine sulfonamide. Structural characterization via NMR and MS aligns with methods used for the target compound .

Heterocyclic Modifications

Thiophene-2-carboxamide Analogs ():

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide features a thiophene ring instead of furan. Thiophene’s higher electron density and stability may improve metabolic resistance compared to furan. The butyl linker in this compound could increase lipophilicity, affecting blood-brain barrier penetration .

Furopyridine Derivatives (): A furo[2,3-b]pyridine carboxamide analog incorporates trifluoroethylamino and methylcyclopropyl groups.

Pharmacological and Regulatory Considerations

Para-Fluoro Furanyl Fentanyl (): N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, a fentanyl analog, shares a furan carboxamide group but uses a piperidine core. Its classification as a Schedule I opioid underscores the importance of structural nuances in pharmacological activity. Unlike the target compound, this analog’s phenethyl-piperidine moiety confers potent µ-opioid receptor agonism, illustrating how minor structural changes can drastically alter biological effects .

Q & A

Advanced Question

- Microsomal Incubations : Use rat/human liver microsomes with NADPH cofactors. Monitor parent compound depletion via UPLC-MS/MS (e.g., SIPI6398 showed t₁/₂ > 4 hours in rat plasma) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

How is affinity for serotonin or dopamine receptors determined experimentally?

Advanced Question

- Competitive Binding Assays : Use ³H-labeled ligands (e.g., ³H-7-OH-DPAT for 5-HT1A, ³H-raclopride for D2/D3). For example, related piperazine-sulfonamides show D3 Ki < 10 nM .

- Functional Selectivity : Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH assays) .

What structural motifs influence bioactivity in this compound class?

Basic Question

Critical motifs include:

- 4-Fluorophenylpiperazine : Enhances CNS penetration and dopamine receptor affinity .

- Sulfonamide Linker : Stabilizes receptor interactions via hydrogen bonding .

- Furan-2-carboxamide : Modulates metabolic stability and lipophilicity .

How can solubility challenges in pharmacological testing be mitigated?

Advanced Question

- Salt Formation : Convert to HCl or maleate salts (improves aqueous solubility by 10–50×) .

- Nanoformulation : Use liposomal encapsulation or PEGylation for in vivo studies .

What computational methods predict target receptor interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.